molecular formula C20H25N3O6S B2885520 Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate CAS No. 497061-00-4

Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate

Cat. No. B2885520
CAS RN: 497061-00-4
M. Wt: 435.5
InChI Key: ZABGSKSNLRDIGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate” is a research chemical with the CAS number 497061-00-4 . It has a molecular formula of C20H25N3O6S and a molecular weight of 435.5 g/mol . The compound is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a sulfonyl group, which is further connected to a phenyl ring substituted with two methoxy groups . The phenyl ring is also attached to an acetate group through a methyl group .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 622.5±65.0 °C and a predicted density of 1.369±0.06 g/cm3 . Its pKa is predicted to be 5.99±0.29 .

Scientific Research Applications

Synthesis of Quinolizidine Alkaloids

A study by Back, Hamilton, Lim, and Parvez (2005) demonstrated the use of conjugate additions of (2-piperidyl)acetate esters to acetylenic sulfones for synthesizing cyclic enaminones. These were then converted into 4-substituted 2-keto- or 2-hydroxyquinolizidines, important in the total synthesis of certain quinolizidine alkaloids like (-)-lasubine II and (+/-)-myrtine (Back et al., 2005).

Synthesis of Novel Heterocyclic Compounds

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized various novel heterocyclic compounds, including pyrimidines and oxadiazepines, derived from components like visnaginone and khellinone, which exhibit anti-inflammatory and analgesic activities. This research highlights the potential of methyl 2-(4,5-dimethoxy-2-((4-(2-pyridyl)piperazinyl)sulfonyl)phenyl)acetate in developing new pharmacological agents (Abu‐Hashem et al., 2020).

Metabolism and Drug Development Studies

Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant, Lu AA21004, using human liver microsomes and enzymes. This study provides insights into the metabolic pathways of similar compounds, aiding in the development of new drugs (Hvenegaard et al., 2012).

Analytical Method Development

Kline, Kusma, and Matuszewski (1999) developed a sensitive method for determining L-368,899 in human plasma. This kind of analytical development is essential for clinical studies and pharmacokinetic analysis of drugs with similar structures (Kline et al., 1999).

properties

IUPAC Name

methyl 2-[4,5-dimethoxy-2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylphenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O6S/c1-27-16-12-15(13-20(24)29-3)18(14-17(16)28-2)30(25,26)23-10-8-22(9-11-23)19-6-4-5-7-21-19/h4-7,12,14H,8-11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZABGSKSNLRDIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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